Diisopinocampheylborane
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Overview
Description
Diisopinocampheylborane is an organoborane compound that is highly valued in asymmetric synthesis. This colorless solid was first reported in 1961 by Zweifel and Brown, marking a pioneering demonstration of asymmetric synthesis using boranes . The compound is primarily used for the synthesis of chiral secondary alcohols and is often depicted as a monomer, although it exists as a dimer with B-H-B bridges .
Preparation Methods
Diisopinocampheylborane can be prepared through several synthetic routes. Initially, it was synthesized by hydroboration of excess α-pinene with borane . it is now more commonly generated from borane-methyl sulfide (BMS) . The compound can be isolated as a solid, but due to its sensitivity to water and air, it is often generated in situ and used as a solution . The preparation involves dripping (+)-alpha-pinene or (-)-alpha-pinene into a borane tetrahydrofuran solution slowly, followed by the addition of glycol dimethyl ether to obtain this compound .
Chemical Reactions Analysis
Diisopinocampheylborane undergoes various chemical reactions, including:
Oxidation: Oxidation with basic hydrogen peroxide yields isopincampheol.
Methanolysis: Reaction with methanol produces methoxythis compound.
Hydroboration: Due to the large size of the α-pinenyl substituents, it only hydroborates unhindered alkenes, resulting in high enantioselectivity.
Addition to Alkynes: Forms corresponding vinyldiisopinocampheylboranes.
Reductive Aldol Reactions: Highly enantio- and diastereoselective synthesis of syn aldols from N-acryloylmorpholine.
Scientific Research Applications
Diisopinocampheylborane is extensively used in scientific research, particularly in:
Chemistry: It is a crucial reagent for the synthesis of chiral secondary alcohols and other chiral compounds.
Biology and Medicine: The compound’s ability to produce chiral alcohols makes it valuable in the synthesis of pharmaceuticals and other biologically active molecules.
Industry: It is used in the production of high-purity chiral intermediates for various industrial applications.
Mechanism of Action
Diisopinocampheylborane exerts its effects through its ability to form chiral intermediates in chemical reactions. The large α-pinenyl substituents provide steric hindrance, leading to high enantioselectivity in hydroboration reactions . The compound reacts with methanol to form diisopinocampheylmethoxyborane, which can then undergo asymmetric allylboration to produce chiral homologated alcohols .
Comparison with Similar Compounds
Diisopinocampheylborane is unique due to its high enantioselectivity and the steric hindrance provided by its α-pinenyl substituents . Similar compounds include:
Dicyclohexylborane: Used in hydroboration reactions but with different steric properties.
Disiamylborane: Another hydroboration reagent with distinct steric effects.
9-Borabicyclo[3.3.1]nonane (9-BBN): Commonly used in hydroboration-oxidation reactions.
This compound stands out for its ability to produce chiral secondary alcohols with high enantioselectivity, making it a valuable reagent in asymmetric synthesis.
Properties
Molecular Formula |
C20H34B |
---|---|
Molecular Weight |
285.3 g/mol |
InChI |
InChI=1S/C20H34B/c1-11-15-7-13(19(15,3)4)9-17(11)21-18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3/t11-,12-,13-,14+,15+,16-,17-,18-/m0/s1 |
InChI Key |
MPQAQJSAYDDROO-WTCPTMCSSA-N |
Isomeric SMILES |
[B]([C@H]1C[C@@H]2C[C@H]([C@@H]1C)C2(C)C)[C@H]3C[C@H]4C[C@@H]([C@@H]3C)C4(C)C |
Canonical SMILES |
[B](C1CC2CC(C1C)C2(C)C)C3CC4CC(C3C)C4(C)C |
Origin of Product |
United States |
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